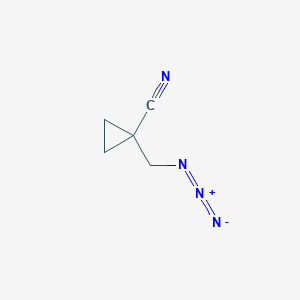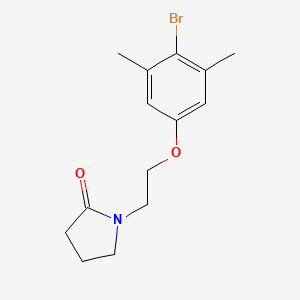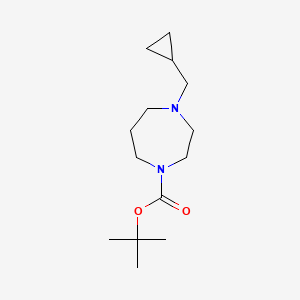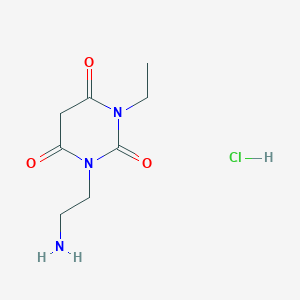![molecular formula C14H14O3 B1472152 2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol CAS No. 1374754-37-6](/img/structure/B1472152.png)
2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol” is a synthetic compound . It has a molecular formula of C13H16O3 . The average mass is 220.264 Da and the monoisotopic mass is 220.109940 Da .
Molecular Structure Analysis
The molecular structure of “2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol” consists of a naphtho[2,3-d][1,3]dioxin core with two methyl groups at the 2-position and a hydroxyl group at the 9-position .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
The synthesis of 1,3-dimethyl-1,2,3-triazolium derivatives, specifically 4,9-dioxo-1,3-dimethylnaphtho[2,3-d][1,2,3]triazol-3-ium chloride, has been developed as a safer and more efficient method, starting from methylation of 1-methyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione. This new synthesis route is significant due to the compound's profound anticancer activities, notably against melanoma, colon cancer, non-small cell lung cancer, and central nervous system cancers, with low micromolar to nanomolar GI50 values (Shrestha & Chang, 2013).
Synthesis of Heterocyclic Systems
The synthesis of various 2,3-disubstituted naphtho[2,3-b][1,4]dioxins and 2-substituted furo[3,4-b]naphtho[2,3-e][1,4]dioxins has been achieved, considering their potential biological properties. These novel compounds serve as intermediates for further extended heterocyclic systems (Clavier, Khouili, Bouyssou, & Coudert, 2002).
Photopolymerization Initiators
A derivative of 2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol, specifically 2-(benzo[d][1,3]dioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d][1,3]dioxin-4-one, has been synthesized and characterized for its use as a caged one-component Type II photoinitiator for free radical polymerization. This compound releases 5-benzoyl-1,3-benzodioxole upon irradiation, enabling the initiation of free radical polymerization of appropriate monomers (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Propiedades
IUPAC Name |
2,2-dimethyl-4H-benzo[g][1,3]benzodioxin-9-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-14(2)16-8-10-6-9-4-3-5-12(15)11(9)7-13(10)17-14/h3-7,15H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDMBANHBSJMKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=C3C(=C2)C=CC=C3O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472069.png)

![N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1472071.png)










![2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid](/img/structure/B1472092.png)